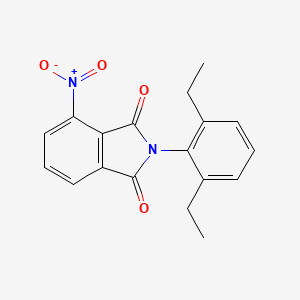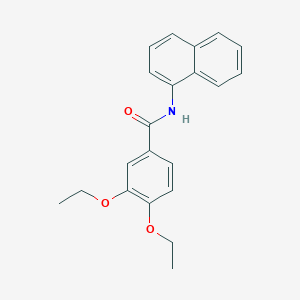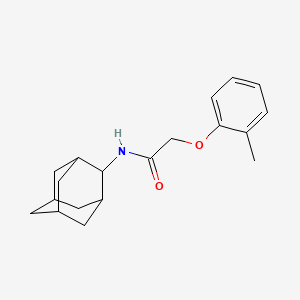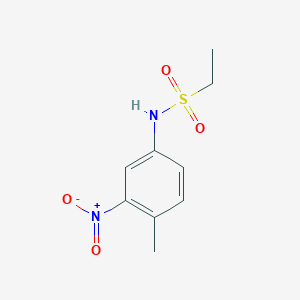![molecular formula C17H14ClNO4 B5880166 2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid, commonly known as Clomazone, is an herbicide that is widely used in agriculture to control the growth of weeds in crops. It belongs to the class of chemicals called chloroacetanilides, which are known for their ability to inhibit the growth of plants by disrupting their cell division process. Clomazone is known for its broad-spectrum activity against a wide range of weeds and is commonly used in the production of soybeans, cotton, and peanuts.
作用機序
Clomazone works by inhibiting the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase), which is involved in the synthesis of carotenoids. Without carotenoids, the plant is unable to protect itself from oxidative stress, leading to the accumulation of toxic intermediates and ultimately causing the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have both biochemical and physiological effects on plants. The herbicide inhibits the synthesis of carotenoids, which leads to the accumulation of toxic intermediates and ultimately causes the death of the plant. It also affects the photosynthetic process by inhibiting the electron transport chain, resulting in a decrease in the production of ATP and NADPH.
実験室実験の利点と制限
One advantage of using Clomazone in lab experiments is its broad-spectrum activity against a wide range of weeds. This makes it a useful tool for studying the effects of herbicides on plant growth and development. However, one limitation of using Clomazone is its potential toxicity to non-target organisms, including humans and animals. Therefore, it is important to use caution when handling and disposing of the herbicide.
将来の方向性
There are several future directions for research on Clomazone. One area of interest is the development of new formulations of the herbicide that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of Clomazone on non-target organisms, including humans and animals. Finally, there is a need for research on the development of alternative methods for weed control that are more sustainable and environmentally friendly.
合成法
The synthesis of Clomazone involves the reaction between 2-chlorobenzoyl chloride and 3-(2-methoxyphenyl)acrylic acid in the presence of a base such as triethylamine. The reaction results in the formation of Clomazone, which is then purified through recrystallization.
科学的研究の応用
Clomazone has been extensively studied for its application as an herbicide in agriculture. It has been found to be effective against a wide range of weeds, including grasses, broad-leaved weeds, and sedges. The herbicide works by inhibiting the synthesis of carotenoids, which are essential pigments that protect the plant from oxidative stress. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
特性
IUPAC Name |
(E)-2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-23-15-9-5-2-6-11(15)10-14(17(21)22)19-16(20)12-7-3-4-8-13(12)18/h2-10H,1H3,(H,19,20)(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURIGYTGHIOBJ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)



![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)



![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)